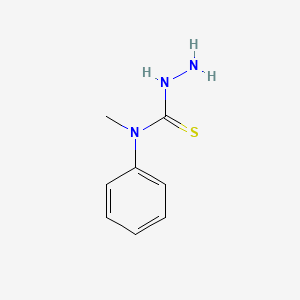

Hydrazinecarbothioamide, N-methyl-N-phenyl-

Descripción general

Descripción

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structural properties and potential applications in medicinal chemistry, material science, and industrial processes. The compound is characterized by the presence of a hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-phenylhydrazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of Hydrazinecarbothioamide, N-methyl-N-phenyl- often involves large-scale batch or continuous processes. These methods are designed to optimize yield and minimize production costs. The use of advanced reaction monitoring techniques, such as in situ spectroscopy, ensures consistent product quality and efficient process control .

Análisis De Reacciones Químicas

Types of Reactions

Hydrazinecarbothioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Aplicaciones Científicas De Investigación

Hydrazinecarbothioamide, N-methyl-N-phenyl- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Hydrazinecarbothioamide, N-methyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Hydrazinecarbothioamide, N-methyl-N-phenyl- include:

Hydrazinecarbothioamide, N-phenyl-: Lacks the methyl group, resulting in different reactivity and biological activity.

Hydrazinecarbothioamide, N-methyl-: Lacks the phenyl group, affecting its chemical properties and applications.

Thiosemicarbazide: A simpler analog with distinct chemical behavior and uses.

Uniqueness

Hydrazinecarbothioamide, N-methyl-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Structural Characteristics

Hydrazinecarbothioamide derivatives are typically synthesized through reactions involving phenylhydrazine and isothiocyanates. Various methods such as microwave irradiation and mechanochemical grinding have been employed to optimize yields. For example, a series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized with quantitative yields using these techniques .

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of hydrazinecarbothioamide derivatives. A notable example includes the evaluation of several compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | HepG-2 | 0.14 ± 0.01 | Induces apoptosis via ROS generation |

| 4 | Melanoma | 10.5 | Tyrosinase inhibition |

| 5c | L1210 | 1.9–4.4 | Cytostatic activity against leukemia cells |

The compound C6 , a Ga(III) complex of hydrazinecarbothioamide, exhibited strong antiproliferative activity by promoting cell cycle arrest in the G1 phase and inducing apoptosis through various pathways including caspase activation .

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial and fungal growth effectively:

- N-methyl thiosemicarbazones exhibited broad-spectrum antibacterial and antifungal activity, with some derivatives showing significant potency against common pathogens .

- A derivative (designated as 5 ) was noted for its activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Enzyme Inhibition

The inhibition of tyrosinase, an enzyme critical in melanin production and associated with melanoma development, has been a focal point in evaluating the biological activity of hydrazinecarbothioamides. Compound 4 demonstrated the highest inhibition rate among tested derivatives with an IC50 value indicating effective enzyme blockade .

Case Studies

- Antitumor Mechanisms : A study on the Ga(III) complex highlighted its mechanism involving iron consumption and ROS enhancement leading to apoptosis in HepG-2 cells. The study provided insights into how structural modifications can enhance biological activity against cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of N-methyl thiosemicarbazones showed promising results against resistant strains of bacteria, suggesting their potential utility in developing new antibiotics .

Propiedades

IUPAC Name |

3-amino-1-methyl-1-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREHCYXOFYPKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21076-11-9 | |

| Record name | 21076-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.